(6Z)-6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 4-fluorobenzyl alcohol, 3-methoxybenzaldehyde, and various thiazole derivatives. The key steps could involve:
Formation of the thiazolopyrimidine core: This might be achieved through a cyclization reaction involving a thiazole derivative and a suitable aldehyde or ketone.
Introduction of the imino group: This could be done via a condensation reaction with an amine.
Formation of the benzylidene group: This might involve a Knoevenagel condensation reaction between 3-methoxybenzaldehyde and an active methylene compound.
Final assembly: The final compound could be assembled through a series of coupling reactions, possibly involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the methoxy group to a hydroxyl group or further oxidation to a carboxylic acid.
Reduction: The imino group could be reduced to an amine.
Substitution: The fluorobenzyl group could be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents might include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or various organometallic reagents could be used.
Major Products
The major products of these reactions would depend on the specific conditions used but might include various substituted thiazolopyrimidines, amines, and carboxylic acids.
Scientific Research Applications
The compound could have a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors involved in disease processes.
Medicine: As a lead compound for the development of new drugs, particularly for diseases where thiazolopyrimidines have shown efficacy.
Industry: As a precursor for the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies, such as enzyme assays, cell-based assays, and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazolopyrimidines, such as:
- (6Z)-6-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- (6Z)-6-{4-[(4-methylbenzyl)oxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of the compound might lie in its specific substitution pattern, which could confer unique biological activity or chemical reactivity. For example, the presence of the fluorobenzyl group might enhance its binding affinity to certain biological targets or improve its metabolic stability.
Properties
Molecular Formula |
C27H20FN3O3S |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(6Z)-6-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H20FN3O3S/c1-33-24-14-18(9-12-23(24)34-15-17-7-10-20(28)11-8-17)13-21-25(29)31-22(19-5-3-2-4-6-19)16-35-27(31)30-26(21)32/h2-14,16,29H,15H2,1H3/b21-13-,29-25? |
InChI Key |
VVBWVIXUDUUNDR-ZAXJVRRPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCC5=CC=C(C=C5)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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